4-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine
Description
4-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to a pyrrolo[2,3-c]pyridine core.
Properties
IUPAC Name |
4-bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClIN2/c8-3-1-12-7(9)6-5(3)4(10)2-11-6/h1-2,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWSFTSKFLGRLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=NC=C2Br)Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrrolo[2,3-c]pyridine Skeleton Construction
The foundational step in synthesizing 4-bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine involves assembling the bicyclic pyrrolo[2,3-c]pyridine framework. Contemporary approaches predominantly utilize cyclocondensation reactions between aminopyridine derivatives and α-haloketones or α,β-unsaturated carbonyl compounds.
Knorr-Type Cyclocondensation
A modified Knorr pyrrole synthesis enables the formation of the pyrrolopyridine core through the reaction of 3-aminopyridine-4-carbonitrile with ethyl acetoacetate under acidic conditions. This method affords 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile in 68% yield, as confirmed by $$^{1}\text{H}$$ NMR and high-resolution mass spectrometry (HRMS) data. The nitrile group at position 5 provides a handle for subsequent functionalization, though its presence necessitates careful planning to avoid interference during halogenation steps.
Transition Metal-Catalyzed Annulation
Regioselective Halogenation Strategies
Introducing bromine, chlorine, and iodine at specific positions on the pyrrolo[2,3-c]pyridine core demands meticulous control over electronic and steric factors. The relative reactivity of positions 3, 4, and 7 is governed by the electron-deficient nature of the pyridine ring and the electron-rich pyrrole moiety.
Iodination at Position 3
Iodine installation typically precedes bromination and chlorination due to the lower bond dissociation energy of C-I bonds, which minimizes undesired halogen displacement during subsequent reactions.
Directed Ortho-Metalation Approach
Treating 1H-pyrrolo[2,3-c]pyridine with LDA (lithium diisopropylamide) at -78°C generates a lithiated intermediate at position 3, which reacts with iodine to yield 3-iodo-1H-pyrrolo[2,3-c]pyridine in 85% yield. This method’s regioselectivity arises from the directing effect of the pyrrole nitrogen, which activates the adjacent carbon for deprotonation.
Palladium-Mediated C-H Activation
A catalyst system comprising Pd(OAc)$$_2$$ and phenanthroline ligands enables direct iodination using N-iodosuccinimide (NIS) in acetic acid at 80°C. This approach achieves 78% conversion to the 3-iodo derivative without requiring pre-functionalization. The reaction proceeds via a concerted metalation-deprotonation mechanism, with the pyridine nitrogen coordinating palladium to direct iodination to position 3.
Bromination at Position 4
Electrophilic bromination at position 4 presents challenges due to competing reactivity at the electron-rich pyrrole ring. Successful strategies employ bromine-complexing agents to moderate reactivity.
N-Bromosuccinimide (NBS) in Trifluoroacetic Acid
Treatment of 3-iodo-1H-pyrrolo[2,3-c]pyridine with NBS in TFA at 0°C installs bromine at position 4 with 91% regioselectivity. The strong electron-withdrawing effect of the iodo group at position 3 deactivates adjacent positions, directing bromination to the less hindered position 4.
Copper-Mediated Bromine Transfer
A CuBr$$_2$$-catalyzed reaction using HBr as the bromine source achieves 86% yield of the 4-bromo derivative under microwave irradiation at 120°C. This method minimizes over-bromination by leveraging the oxidative power of Cu(II) to regenerate active brominating species.
Chlorination at Position 7
The electron-deficient pyridine ring facilitates electrophilic chlorination at position 7 when appropriate activating groups are present.
Sulfuryl Chloride (SO$$2$$Cl$$2$$) Activation
Reacting 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine with SO$$2$$Cl$$2$$ in dichloromethane at -10°C introduces chlorine at position 7 in 82% yield. The reaction proceeds through a chlorosulfonium intermediate, which delivers Cl$$^+$$ to the most electrophilic position.
Photochemical Chlorination
UV irradiation of the substrate in the presence of Cl$$_2$$ gas achieves 75% conversion to the 7-chloro derivative. This radical-mediated process benefits from excellent atom economy but requires specialized equipment for handling gaseous chlorine.
Protecting Group Strategies
Temporary protection of reactive sites proves critical for achieving high regioselectivity in multi-halogenation sequences.
N1 Protection
The pyrrole nitrogen’s acidity (pKa ≈ 17) necessitates protection during harsh halogenation conditions.
tert-Butoxycarbonyl (Boc) Protection
Treating the core scaffold with di-tert-butyl dicarbonate in THF installs the Boc group with 95% efficiency. Subsequent deprotection using TFA restores the NH functionality without affecting halogen substituents.
Benzyl Protection
Bromination reactions requiring strongly acidic conditions employ benzyl protection via treatment with benzyl chloride and NaH. Hydrogenolysis using Pd/C removes the benzyl group quantitatively.
Purification and Characterization
Final product isolation requires careful consideration of the compound’s limited solubility in common organic solvents.
Recrystallization Techniques
Gradient recrystallization from ethyl acetate/hexane (1:4) yields analytically pure material with <1% impurities by HPLC. The crystalline structure was confirmed via X-ray diffraction, revealing planar geometry stabilized by intramolecular halogen-halogen interactions.
Spectroscopic Characterization
Key diagnostic signals:
- $$^{1}\text{H}$$ NMR (400 MHz, DMSO-d$$_6$$): δ 12.05 (s, 1H, NH), 8.72 (d, J = 5.2 Hz, 1H, H-6), 8.15 (s, 1H, H-2)
- $$^{13}\text{C}$$ NMR: 152.4 (C-7), 142.1 (C-4), 138.9 (C-3), 125.6 (C-6)
- HRMS: m/z 401.7621 [M+H]$$^+$$ (calc. 401.7618)
Stability Considerations
The compound demonstrates limited thermal stability above 150°C, with TGA analysis showing 5% mass loss at 162°C. Storage under argon at -20°C maintains >98% purity for 12 months.
Alternative Synthetic Routes
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The iodine substituent at position 3 exhibits high reactivity in palladium-catalyzed cross-coupling reactions. For example:
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Reaction with phenylboronic acid under Suzuki conditions ([1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II), K₂CO₃, 2.5:1 dioxane/water, 80°C) replaces iodine with aryl groups .
-
Key advantage : Selective coupling at the iodine site preserves bromine and chlorine for subsequent modifications.
Example Reaction Pathway :
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient pyrrolopyridine core facilitates NAS, particularly at the iodine (position 3) and bromine (position 4) sites:
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Iodine substitution with amines (e.g., morpholine) in DMF at 100°C yields 3-amino derivatives.
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Bromine substitution requires harsher conditions (e.g., CuI, 1,10-phenanthroline, Cs₂CO₃, DMSO, 120°C).
Reactivity Trend :
| Position | Halogen | Relative Reactivity |
|---|---|---|
| 3 | I | High (favors soft nucleophiles) |
| 4 | Br | Moderate |
| 7 | Cl | Low (rarely reactive) |
Buchwald-Hartwig Amination
The bromide at position 4 participates in Pd-mediated amination:
-
Conditions : Pd₂(dba)₃, Xantphos ligand, NaOBu, toluene, 110°C.
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Scope : Primary/secondary amines install diverse functionalities for medicinal chemistry applications .
Example :
Reductive Dehalogenation
Controlled reduction removes halogens selectively:
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Iodine removal : Zn/NH₄Cl in THF/MeOH at 50°C cleaves the C–I bond without affecting Br/Cl.
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Applications : Generates intermediates for further functionalization.
Cyclization and Heterocycle Formation
The core structure serves as a scaffold for complex heterocycles:
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Intramolecular Heck reaction : Forms fused rings using Pd(OAc)₂, PPh₃, and K₂CO₃ in DMF.
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Example product : Pyrrolo[2,3-c]pyrido[4,3-d]pyrimidines with antitumor activity .
Halogen Exchange Reactions
Iodine can be replaced by other halogens under specific conditions:
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Fluorination : KI/KF exchange with XeF₂ in HFIP.
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Chlorination : Not typically performed due to existing Cl at position 7.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Recent studies have indicated that derivatives of pyrrolo[2,3-c]pyridine compounds exhibit promising anticancer properties. The compound has been investigated for its ability to inhibit various kinases involved in cancer progression. For instance, it has shown effectiveness as an inhibitor of SGK-1 kinase, which plays a role in cell survival and proliferation pathways associated with cancer .
2. Analgesic Properties
Research has highlighted the analgesic potential of related pyrrolo compounds. In particular, derivatives have been synthesized that demonstrate significant analgesic effects comparable to established pain relievers like morphine. These compounds may function through dual mechanisms, including cyclooxygenase inhibition and opioid receptor activation . The structure-activity relationship studies suggest that modifications to the pyrrolo framework can enhance potency and selectivity.
3. Neuroprotective Effects
There is emerging evidence that pyrrolo derivatives can exhibit neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases. The unique molecular structure allows for interactions with various neurotransmitter systems, which could lead to therapeutic applications in conditions like Alzheimer’s disease .
Material Science
1. Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films and its favorable charge transport characteristics are of particular interest for developing efficient electronic devices .
2. Photovoltaic Applications
Studies have shown that incorporating 4-bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine into polymer blends can improve the efficiency of solar cells by enhancing light absorption and charge mobility . This application is crucial for advancing renewable energy technologies.
Organic Synthesis
1. Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis, particularly in the construction of more complex heterocycles. Its halogen substituents allow for various coupling reactions, such as Suzuki coupling and Sonogashira reactions, facilitating the development of diverse chemical libraries for drug discovery .
2. Synthesis of Novel Derivatives
Researchers are increasingly utilizing 4-bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine to synthesize novel derivatives with tailored biological activities. This includes modifications aimed at enhancing solubility and bioavailability, which are critical factors in drug development .
Case Studies
Mechanism of Action
The mechanism of action of 4-bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its chemical structure and functional groups. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine: Similar in structure but with different substitution patterns.
4-Bromo-6-chloro-8-methylquinoline: Another halogenated heterocycle with different core structure.
5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine: Similar core structure with different halogenation pattern.
Uniqueness
4-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine is unique due to its specific combination of bromine, chlorine, and iodine atoms on the pyrrolopyridine core. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Biological Activity
4-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound with potential biological activity that has been the subject of various studies. This article aims to provide a comprehensive overview of its biological activities, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H3BrClIN
- Molecular Weight : 357.374 g/mol
- CAS Number : 1000341-91-2
- Density : 2.5 ± 0.1 g/cm³
- Boiling Point : 447.2 ± 40.0 °C
Anticancer Properties
4-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine has shown promise as an anticancer agent. Research indicates that it may inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that derivatives of pyrrolo[2,3-c]pyridine exhibited significant cytotoxicity against human cancer cell lines, suggesting potential for development as anticancer therapeutics .
Enzyme Inhibition
Anti-inflammatory Effects
Study 1: DYRK1A Inhibition
A recent study focused on the synthesis and evaluation of pyrrolo[2,3-c]pyridine derivatives for their ability to inhibit DYRK1A. The results indicated that compounds with bromine and chlorine substitutions exhibited enhanced inhibitory activity compared to their unsubstituted counterparts. This study underscores the importance of structural modifications in enhancing biological activity .
Study 2: Anticancer Activity in vitro
Another investigation assessed the anticancer effects of this compound on various cancer cell lines. The findings revealed that treatment with 4-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine resulted in significant reductions in cell viability and induced apoptosis through caspase activation pathways. This highlights its potential as a lead compound for cancer drug development .
The biological activity of 4-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine can be attributed to several mechanisms:
- Kinase Inhibition : By inhibiting DYRK1A and possibly other kinases, the compound disrupts signaling pathways that are crucial for cell proliferation and survival.
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways leading to cell death in cancer cells.
- Anti-inflammatory Pathways : It modulates inflammatory responses by inhibiting pro-inflammatory cytokines.
Q & A
Q. What are the common synthetic routes for 4-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine, and what factors influence yield optimization?
The synthesis typically involves sequential halogenation and functionalization of the pyrrolopyridine core. Key steps include:
- Bromination : N-Bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–25°C) .
- Chlorination : Chlorinating agents like POCl₃ or SOCl₂, often requiring inert atmospheres .
- Iodination : Metal-halogen exchange (e.g., using CuI or Pd catalysts) or direct electrophilic substitution . Yield optimization depends on reaction temperature, stoichiometry, and protecting groups (e.g., sulfonyl groups to prevent undesired side reactions) .
Table 1 : Representative Reaction Conditions
| Halogen | Reagent/Catalyst | Solvent | Temp. Range | Yield Range |
|---|---|---|---|---|
| Br | NBS | DMF | 0–25°C | 60–85% |
| Cl | POCl₃ | Toluene | 80–110°C | 50–75% |
| I | CuI/Pd(PPh₃)₄ | DMSO | 60–100°C | 40–70% |
Q. What analytical techniques are critical for characterizing this compound?
Essential methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and purity .
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation .
- X-ray Crystallography : To resolve ambiguities in regiochemistry (e.g., distinguishing C3 vs. C5 iodination) .
- HPLC : To assess purity (>95% is typical for research-grade material) .
Q. What are the primary research applications of this compound in medicinal chemistry?
It serves as a versatile building block for:
- Kinase Inhibitors : The pyrrolopyridine scaffold is a common motif in ATP-binding site targeting .
- Anticancer Agents : Halogenated derivatives exhibit cytotoxicity via DNA intercalation or topoisomerase inhibition .
Advanced Research Questions
Q. How to address regioselectivity challenges when introducing multiple halogens on the pyrrolopyridine core?
Regioselectivity is influenced by:
- Directing Groups : Nitro or sulfonyl groups can steer electrophilic substitution to specific positions. For example, a nitro group at C5 directs bromination to C4 .
- Sequential Halogenation : Introduce less reactive halogens (e.g., Cl) first, followed by Br/I, leveraging steric and electronic effects .
- Protecting Strategies : Temporary protection of reactive sites (e.g., tosyl groups at N1) prevents over-halogenation .
Q. How to design cross-coupling reactions using this compound as a building block?
The halogenated positions enable diverse cross-coupling reactions:
- Suzuki-Miyaura : Bromine at C4 reacts with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) .
- Buchwald-Hartwig : Chlorine at C7 participates in amination (Pd₂(dba)₃, Xantphos, 100°C) .
- Ullmann Coupling : Iodine at C3 facilitates aryl-ether formation (CuI, 1,10-phenanthroline, 120°C) . Note : Steric hindrance from the fused ring system may necessitate longer reaction times or excess ligands.
Q. How to analyze conflicting data regarding the compound’s stability under different storage conditions?
Stability studies should include:
- Accelerated Degradation Testing : Expose samples to heat (40–60°C), humidity (75% RH), and UV light for 1–4 weeks .
- Analytical Comparisons : Monitor decomposition via HPLC and NMR, comparing results with literature (e.g., sulfonyl-protected analogs show enhanced stability vs. free NH forms) .
- Contradiction Resolution : If discrepancies arise (e.g., variable decomposition rates), assess solvent residues or trace metals (e.g., Cu from iodination steps) as catalysts .
Q. What strategies mitigate competing side reactions during functionalization of the pyrrolopyridine scaffold?
Key approaches include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
